4-(Pyridin-2-yl)pipérazine-1-carboxylate de tert-butyle

Vue d'ensemble

Description

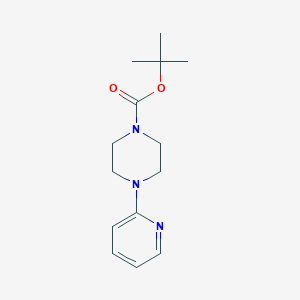

tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The tert-butyl group and the pyridin-2-yl group are attached to the piperazine ring, making this compound a versatile intermediate in organic synthesis and pharmaceutical research.

Applications De Recherche Scientifique

Chemical Synthesis and Preparation Methods

The synthesis of tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with pyridine-containing compounds. Recent advancements have introduced photocatalytic methods that enhance yield and reduce byproducts.

Synthesis Route

A common synthetic route involves:

- Reactants : 2-Aminopyridine and piperazine-1-tert-butyl formate.

- Catalyst : Acridine salt as a photocatalyst.

- Solvent : Anhydrous dichloroethane.

- Conditions : Light irradiation in the presence of an oxidant.

This method allows for a one-step synthesis that improves efficiency and environmental safety compared to traditional methods, which often involve multiple steps and hazardous materials .

The compound exhibits promising biological activities, particularly in cancer research. Its structural features enable it to interact with various biological targets, notably phosphoglycerate dehydrogenase (PHGDH), an enzyme crucial for serine biosynthesis in cancer cells.

Pharmacological Profiles

The pharmacological profiles of compounds containing the piperazine moiety are often enhanced by modifications to their structure. Variations in substituents on the pyridine ring can significantly affect binding affinity and selectivity towards biological targets.

Structure-Activity Relationships (SAR)

Studies have shown that:

- The presence of electron-withdrawing groups like trifluoromethyl enhances potency against PHGDH.

- Modifications to the piperazine or pyridine rings can lead to substantial changes in biological activity .

Case Studies and Research Findings

Several studies have documented the efficacy of tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate in various applications:

Anticancer Activity

In high-throughput screening assays, compounds similar to this one were identified as effective inhibitors of PHGDH. These studies demonstrated low micromolar inhibition and significant tumor growth reduction in xenograft models .

Pharmacological Enhancements

A review highlighted derivatives containing fluorinated groups exhibiting improved solubility and metabolic stability compared to non-fluorinated analogs. These enhancements contribute to their potential therapeutic applications .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various proteins and enzymes, which could potentially be the targets of this compound .

Mode of Action

It’s known that piperazine derivatives can interact with their targets through hydrogen bonding and hydrophobic interactions, leading to changes in the target’s function .

Biochemical Pathways

Piperazine derivatives are known to be involved in a wide range of biological activities, suggesting they may affect multiple pathways .

Pharmacokinetics

The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of functional groups that facilitate its absorption and distribution .

Result of Action

Similar compounds have been found to exhibit antibacterial and antifungal activities, suggesting that this compound may have similar effects .

Action Environment

The action, efficacy, and stability of “tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate” can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules that can interact with the compound .

Méthodes De Préparation

The synthesis of tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate typically involves several steps:

Starting Materials: The synthesis begins with piperazine and 2-nitro-5-halopyridine.

Nucleophilic Substitution: Piperazine undergoes nucleophilic substitution with 2-nitro-5-halopyridine to form an intermediate compound.

N-Protecting Group: The intermediate is then protected with a tert-butyl group to form tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate.

Catalytic Hydrogenation: The nitro group is reduced to an amino group using catalytic hydrogenation, resulting in tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Analyse Des Réactions Chimiques

tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl group can be substituted with other functional groups.

Amidation: The carboxylate group can react with amines to form amides.

Common reagents used in these reactions include hydrogen gas for catalytic hydrogenation, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar in structure but with an amino group instead of a pyridinyl group.

tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains an ethoxy-oxoethyl group instead of a pyridinyl group.

tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Contains a hydrazino-oxoethyl group instead of a pyridinyl group.

The uniqueness of tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Activité Biologique

tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including synthesis methods and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C14H22N4O2

- Molecular Weight : 278.35 g/mol

- CAS Number : 571188-59-5

The presence of the pyridin-2-yl group contributes to its unique chemical properties, allowing for specific interactions with biological targets.

The biological activity of tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The interaction can modulate the activity of these proteins, influencing several biological pathways. For instance, it has been shown to inhibit certain kinases, which are crucial in cell signaling pathways.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Similar piperazine derivatives have demonstrated significant antimicrobial properties against various pathogens.

- Antitubercular Activity : In a study evaluating derivatives for anti-tubercular effects against Mycobacterium tuberculosis, some compounds showed promising results with low MIC values .

Study 1: Antitubercular Activity

A series of compounds related to tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate were synthesized and tested for their anti-tubercular activity. The most active compounds had MIC values as low as 1.56 μg/mL against Mycobacterium tuberculosis, indicating strong potential for further development in treating tuberculosis .

Study 2: Inhibition of Kinases

Research has indicated that tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate can inhibit specific kinases involved in cancer cell proliferation. In vitro assays demonstrated that modifications to the piperazine core could enhance potency against these targets, leading to the identification of more effective derivatives .

Synthesis Methods

The synthesis of tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate typically involves several steps:

- Formation of the Piperazine Ring : Starting materials undergo cyclization to form the piperazine structure.

- Introduction of the Pyridine Group : A pyridine derivative is introduced through nucleophilic substitution.

- Carboxylation : The tert-butyl ester is formed via carboxylic acid derivatization.

Each step requires careful optimization of reaction conditions to maximize yield and purity .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential applications of tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Tert-butyl 4-(6-amino-pyridin-3-yl)piperazine-1-carboxylate | Similar piperazine core; different pyridine substitution | Antimicrobial properties |

| Tert-butyl 4-(4-amino-benzyl)piperazine-1-carboxylate | Aromatic substitution; enhanced lipophilicity | Potential FAK inhibition |

| Tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylate | Cyanophenyl group; varied electronic properties | Antimicrobial activity |

This table highlights how variations in structural features can lead to different biological activities, emphasizing the potential for optimizing derivatives for specific therapeutic applications.

Propriétés

IUPAC Name |

tert-butyl 4-pyridin-2-ylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-10-8-16(9-11-17)12-6-4-5-7-15-12/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAXZXWTZMDCOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80475015 | |

| Record name | tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77278-62-7 | |

| Record name | tert-Butyl 4-(pyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80475015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.